Bufuralol hydrochloride
CAS No.: 59652-29-8
Cat. No.: VC21350056
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 59652-29-8 |
---|---|
Molecular Formula | C16H24ClNO2 |
Molecular Weight | 297.82 g/mol |
IUPAC Name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride |
Standard InChI | InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H |
Standard InChI Key | KJBONRGCLLBWCJ-UHFFFAOYSA-N |
SMILES | CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |
Canonical SMILES | CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |
Chemical Identity and Structure
Bufuralol hydrochloride is chemically designated as α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-2-benzofuranmethanol monohydrochloride with a molecular formula of C16H23NO2·HCl and a molecular weight of 297.82 g/mol . Unlike most beta-blockers which feature an aryloxypropanolamine structure, bufuralol presents a unique structural arrangement wherein the benzofuran oxygen is incorporated into a ring rather than being derived from an epichlorohydrin precursor . This structural distinction contributes to bufuralol's specific pharmacological profile and receptor binding characteristics.
The compound is known by several synonyms including (±)-Bufuralol, DL-Bufuralol, and Ro 3-4787, as well as more systematic chemical names such as 2-[1-Hydroxy-2-(tert-butylamino)ethyl]-7-ethylbenzofuran . In its pure form, bufuralol hydrochloride exists as a white to off-white crystalline solid with established physical properties detailed in Table 1.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Bufuralol Hydrochloride
Solubility Profile
Bufuralol hydrochloride demonstrates differential solubility across various solvents. It is readily soluble in organic solvents such as ethanol (approximately 15 mg/ml), dimethyl sulfoxide (DMSO) (approximately 10 mg/ml), and dimethylformamide (DMF) . In aqueous solutions such as phosphate-buffered saline (PBS) at pH 7.2, the compound exhibits a solubility of approximately 5 mg/ml . This solubility profile is particularly important for laboratory applications and formulation considerations in experimental settings.
Pharmacological Classification and Mechanism
Bufuralol hydrochloride is classified as a non-selective beta-adrenergic receptor antagonist that exhibits partial agonist activity . The compound interacts with β1 and β2 receptor subtypes, blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. The partial agonist activity distinguishes bufuralol from pure antagonists, as it produces some degree of receptor activation while simultaneously preventing the full effects of endogenous agonists.
Receptor Binding and Pharmacodynamics
The benzofuran moiety in bufuralol's structure contributes to its specific binding characteristics at adrenergic receptors. Unlike classic beta-blockers with aryloxypropanolamine structures, bufuralol's unique structural arrangement influences its receptor interaction profile and may contribute to its partial agonist properties . This structural distinction may explain some of the compound's pharmacodynamic characteristics that differentiate it from other beta-blockers.
The compound is primarily known for its effects on cardiovascular parameters. Experimental studies have demonstrated that bufuralol decreases mean arterial blood pressure and increases abdominal aortic blood flow in anesthetized cats when administered intravenously at doses of 0.3 and 1 mg/kg . These hemodynamic effects align with its classification as a beta-blocker with partial agonist activity.
Pharmacodynamic Profile
Studies examining bufuralol's pharmacodynamic properties have provided valuable insights into its potency and duration of action. In comparative studies with propranolol, another beta-blocker, bufuralol has demonstrated significant effects on exercise-induced tachycardia, serving as a measure of beta-adrenergic blockade.
Effects on Exercise Heart Rate
Clinical pharmacology studies have evaluated bufuralol's effects on exercise heart rate at various dosages. These investigations have shown that bufuralol produces dose-dependent reductions in exercise-induced tachycardia, with varying durations of action depending on the administered dose .
Table 2: Pharmacodynamic Effects of Bufuralol on Exercise Heart Rate
Dosage | Onset of Action | Duration of Action | Maximal Effect | Comparison to Propranolol |
---|---|---|---|---|
7.5 mg | Rapid | Up to 6 hours | At 2 hours post-dose | Less than propranolol 40 mg |
15 mg | Rapid | >24 hours | At 2 hours post-dose | Similar to propranolol 40 mg |
30 mg | Rapid | >24 hours | At 2 hours post-dose | Similar to propranolol 40 mg |
60 mg | Rapid | >24 hours | At 2 hours post-dose | Similar to propranolol 40 mg |
120 mg | Rapid | >24 hours | At 2 hours post-dose | Less than propranolol 160 mg |
Notably, bufuralol at 60 and 120 mg produced similar reductions in exercise tachycardia as propranolol 40 mg but demonstrated less effect than propranolol 160 mg . This comparative potency provides important context for understanding bufuralol's place among beta-adrenergic antagonists.
Pharmacokinetic Properties
Bufuralol hydrochloride exhibits distinctive pharmacokinetic characteristics that have been well-documented through clinical studies. These properties are crucial for understanding the compound's biological behavior and therapeutic potential.
Absorption and Distribution
Following oral administration, bufuralol is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations occur at approximately 1.5 hours after a 7.5 mg dose and at 2 hours after higher doses, indicating dose-dependent absorption kinetics . This relatively rapid absorption contributes to the compound's prompt onset of pharmacological effects.
Metabolism and Elimination
The metabolism of bufuralol presents an interesting case of genetic polymorphism in drug metabolism. The compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, making it an important probe substrate for studying CYP2D6 activity and genetic variations in this enzyme .
Studies have revealed a bimodal distribution in bufuralol's elimination kinetics among human subjects, reflecting the genetic polymorphism in CYP2D6 expression. In pharmacokinetic investigations, researchers observed that in six subjects, the plasma elimination half-life of bufuralol was 2.61 ± 0.18 hours, while in three other subjects, it was significantly longer at 4.85 ± 0.35 hours . This difference in elimination half-life corresponds to variations in metabolic capacity and has important implications for personalized medicine approaches.
Table 3: Pharmacokinetic Parameters of Bufuralol Hydrochloride
The longer elimination half-life in poor metabolizers also corresponds to a delayed time to peak concentration and extended half-lives of bufuralol's two major metabolites . This pharmacokinetic variability emphasizes the importance of considering individual metabolic capacity when evaluating bufuralol's pharmacological effects.
Research Applications
Bufuralol hydrochloride serves as a valuable research tool in several domains of pharmacological and biochemical investigation. Its distinctive characteristics make it particularly useful for specific research applications.
As a CYP2D6 Probe Substrate
Due to its metabolism primarily by CYP2D6, bufuralol is frequently employed as a probe substrate in studies investigating CYP2D6 activity, inhibition, and genetic polymorphisms . This application has significant implications for personalized medicine research, as CYP2D6 is involved in the metabolism of approximately 25% of clinically used drugs, and genetic variations in this enzyme can substantially affect drug response and toxicity.
In Beta-Adrenergic Receptor Studies
Bufuralol's unique structural features and partial agonist activity make it a useful tool for investigating beta-adrenergic receptor pharmacology. Its distinct properties compared to conventional beta-blockers provide researchers with additional insights into receptor-ligand interactions and signaling mechanisms.
Historical Context and Development
Bufuralol was first reported in the scientific literature in the mid-1970s. A study by Fothergill et al. in 1975 described bufuralol as a new beta-adrenoceptor blocking agent . This initial characterization laid the groundwork for subsequent investigations into the compound's pharmacological properties and potential therapeutic applications.
Throughout the late 1970s and early 1980s, researchers conducted various studies to elucidate bufuralol's pharmacodynamic and pharmacokinetic properties. These investigations established the compound's profile as a potent beta-adrenoceptor antagonist with partial agonist activity and identified its bimodal metabolism pattern in humans .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume